Benzydamine hydrochloride

Catalog No.
S520936
CAS No.
132-69-4
M.F
C19H24ClN3O
M. Wt
345.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzydamine hydrochloride

CAS Number

132-69-4

Product Name

Benzydamine hydrochloride

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H

InChI Key

HNNIWKQLJSNAEQ-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Benzidamine, Benzindamine, Benzydamine, Benzydamine Hydrochloride, Benzydamine Monohydrochloride, Difflam, Hydrochloride, Benzydamine, Lonol, Monohydrochloride, Benzydamine, Novo Benzydamine, Novo-Benzydamine, Opalgyne, PMS Benzydamine, PMS-Benzydamine, ratio Benzydamine, ratio-Benzydamine, Rosalgin, Sun Benz, Sun-Benz, Tantum, Tantum Topico

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Anti-inflammatory and Analgesic Effects

Benzydamine hydrochloride is primarily studied for its application in treating local inflammatory conditions of the mouth and throat. While classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action differs slightly from other NSAIDs. Unlike most NSAIDs that work by inhibiting the enzyme cyclooxygenase (COX), benzydamine's exact anti-inflammatory pathway is not fully understood [].

Research suggests it may reduce inflammation by inhibiting the migration of monocytes, immune cells that contribute to inflammation, and by blocking the p38 MAPK pathway, a signaling cascade involved in inflammatory cytokine production []. Additionally, benzydamine exhibits local anesthetic properties, further contributing to pain relief [].

Clinical Research on Effectiveness

Clinical trials have evaluated the effectiveness of benzydamine hydrochloride in treating various oral and pharyngeal inflammatory conditions. Studies have shown it to be effective in:

  • Sore Throat: Double-blind, placebo-controlled trials demonstrated that benzydamine lozenges or gargles significantly reduced pain and discomfort associated with sore throat compared to placebo [, ].
  • Oral Mucositis: Research suggests benzydamine mouthwash or spray can be helpful in managing oral mucositis, a painful side effect of chemotherapy and radiation treatment.
  • Post-operative Sore Throat: Studies indicate benzydamine lozenges can be effective in preventing post-operative sore throat following endotracheal intubation, a procedure used during some surgeries.

Benzydamine hydrochloride is a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is primarily used for the symptomatic relief of pain and inflammation in conditions affecting the mouth and throat, such as sore throat or oral mucositis. Benzydamine is marketed under various brand names, including Tantum Verde, Maxtra Gargle, Difflam, and Septabene . The chemical formula for benzydamine hydrochloride is C₁₉H₂₃N₃O·HCl, with a molar mass of approximately 345.87 g/mol .

The exact mechanism by which benzydamine hydrochloride exerts its analgesic and anti-inflammatory effects is not fully understood []. Research suggests it may act through multiple mechanisms, including:

  • Inhibition of prostaglandin synthesis (similar to other NSAIDs) []
  • Local anesthetic effect by blocking sodium channels in nerve cells []
  • Membrane stabilization of cells involved in inflammation
That define its synthesis and biological activity. Its synthesis typically starts with the reaction of an N-benzyl derivative of methyl anthranilate with nitrous acid to produce an N-nitroso derivative. This intermediate is then reduced to a transient hydrazine using sodium thiosulfate, which subsequently undergoes internal hydrazide formation. The final product is obtained by treating the enolate of the amide with 3-chloro-1-dimethylaminopropane .

In terms of biological activity, benzydamine exhibits a unique mechanism of action by selectively binding to inflamed tissues and inhibiting prostaglandin synthesis without affecting cyclooxygenase or lipoxygenase pathways, distinguishing it from other NSAIDs .

Benzydamine hydrochloride has demonstrated significant biological activity, particularly as an anti-inflammatory agent. It has been shown to inhibit the biosynthesis of prostaglandins, which play a crucial role in the inflammatory response. Additionally, benzydamine possesses in vitro antibacterial properties and has shown synergistic effects when combined with other antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, it may exhibit cannabinoid agonistic activity, suggesting potential interactions with cannabinoid receptors .

The synthesis of benzydamine hydrochloride can be achieved through several methods:

  • Classic Synthesis: Involves the reaction of N-benzyl derivatives from methyl anthranilate with nitrous acid to form N-nitroso derivatives, followed by reduction and further reactions leading to benzydamine.
  • Alternative Methods: Other synthetic routes include the sequential reaction of N-benzylaniline with phosgene and sodium azide, leading to carbonyl azide intermediates that undergo rearrangement to yield benzydamine .
  • Alkylation Approaches: Variations in alkylation conditions using different reagents such as chloroacetamide can also lead to the formation of benzydamine or related compounds like bendazac .

Research indicates that benzydamine may interact with other medications, potentially affecting their pharmacokinetics. For instance, it may decrease the excretion rate of Aclidinium, leading to increased serum levels of this drug . Additionally, studies have highlighted its potential interactions with antibiotics, enhancing their efficacy against resistant bacterial strains .

Benzydamine hydrochloride shares similarities with several other compounds in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
IbuprofenC₁₃H₁₈O₂Pain reliefNon-selective cyclooxygenase inhibitor
DiclofenacC₁₄H₁₄ClN₃O₂Anti-inflammatoryPotent cyclooxygenase inhibitor
NaproxenC₁₄H₁₄O₃Pain reliefLonger half-life compared to ibuprofen
KetoprofenC₁₄H₁₄O₃Pain reliefDual action on cyclooxygenase pathways
BendazacC₁₉H₂₂N₂O₂Anti-inflammatoryRelated compound but differs in structure

Benzydamine's unique mechanism of action—specifically its selective inhibition of prostaglandin synthesis without affecting cyclooxygenase—sets it apart from these other NSAIDs. Its local anesthetic properties also contribute to its distinct therapeutic profile .

Pharmacological Profile

Benzydamine hydrochloride (C₁₉H₂₃N₃O·HCl) is classified under multiple Anatomical Therapeutic Chemical (ATC) categories:

  • A01AD02: Other agents for local oral treatment
  • M02AA05: Topical antiinflammatory preparations for musculoskeletal pain
  • R02AX03: Other throat preparations

Unlike conventional NSAIDs, benzydamine exhibits distinct physicochemical properties as a weak base, enabling preferential accumulation in inflamed tissues. It inhibits prostaglandin and thromboxane biosynthesis at high local concentrations while stabilizing cell membranes and suppressing neutrophil activation.

Mechanism of Action

  • Prostaglandin Inhibition: At concentrations ≥10 μM, it suppresses cyclooxygenase (COX)-mediated prostaglandin synthesis.
  • Membrane Stabilization: Reduces lysosomal enzyme release from neutrophils and monocytes.
  • Local Anesthesia: Blocks sodium channels, providing rapid pain relief.

Therapeutic Applications

Benzydamine hydrochloride is indicated for:

ConditionFormulationDosage Regimen
Acute sore throat0.15% mouthwash/spray15 mL gargled 2–3× daily
Radiation-induced mucositis0.15% oral rinse15 mL swished 4× daily
Post-tonsillectomy painOromucosal spray4–8 sprays every 1.5–3 hrs
Musculoskeletal inflammation3% topical creamApplied 3× daily

Clinical studies demonstrate its superiority over placebo in reducing pain scores by 40–60% within 72 hours for pharyngitis and mucositis. In a European survey, 90% of pharmacists and 80% of physicians recommended benzydamine for stomatitis and post-intubation sore throat.

Cytokine Modulation: Tumor Necrosis Factor-α and Interleukin-1β Inhibition Dynamics

Benzydamine hydrochloride exerts significant anti-inflammatory effects by selectively modulating pro-inflammatory cytokines, particularly tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Studies demonstrate that benzydamine suppresses TNF-α and IL-1β production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) without affecting anti-inflammatory cytokines such as interleukin-10 (IL-10) or interleukin-1 receptor antagonist (IL-1ra) [3] [7]. This selective inhibition occurs at concentrations as low as 25–100 μM, with half-maximal inhibitory concentrations (IC₅₀) varying depending on the cell type and stimulus [7].

The drug’s ability to inhibit TNF-α and IL-1β is linked to its suppression of the p38 mitogen-activated protein kinase (MAPK) pathway. By blocking p38 MAPK phosphorylation, benzydamine disrupts downstream signaling cascades that drive cytokine synthesis [1] [7]. For example, in monocytes treated with benzydamine, activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK in response to chemoattractants like monocyte chemoattractant protein-1 (MCP-1/CCL2) is reduced by 75–98% at 100 μM concentrations [7]. This dual inhibition of ERK and p38 pathways underscores its potent anti-inflammatory activity.

Table 1: Cytokine Modulation by Benzydamine Hydrochloride

CytokineEffect of BenzydamineConcentration RangeMechanism
TNF-αInhibition (IC₅₀ = 25 μM)25–100 μMp38 MAPK pathway suppression
IL-1βInhibition (IC₅₀ = 30 μM)25–100 μMERK1/2 and p38 MAPK inhibition
IL-10No significant effectN/ANot applicable

Neutrophil Function Alteration: Oxidative Burst and Granule Release Suppression

Benzydamine hydrochloride modulates neutrophil activity by inhibiting oxidative burst and granule release, key processes in acute inflammation. At concentrations of 30–100 μM, the drug suppresses reactive oxygen species (ROS) production during the neutrophil oxidative burst, a mechanism critical for pathogen clearance but detrimental in chronic inflammation [4] [7]. This effect is dose-dependent, with IC₅₀ values aligning with tissue concentrations achievable after topical administration [4].

Additionally, benzydamine stabilizes neutrophil membranes, preventing the release of cytotoxic granules containing enzymes like myeloperoxidase and elastase. In vitro studies show that granule release is inhibited at concentrations as low as 3 μM, with near-complete suppression observed at 30 μM [4] [6]. This membrane-stabilizing property reduces tissue damage caused by uncontrolled neutrophil activation, particularly in conditions like oral mucositis or arthritis.

Table 2: Neutrophil Modulation by Benzydamine Hydrochloride

ProcessEffect of BenzydamineConcentration RangeOutcome
Oxidative burstInhibition (IC₅₀ = 30 μM)30–100 μMReduced ROS production
Granule releaseInhibition (IC₅₀ = 3 μM)3–30 μMDecreased enzyme release
ChemotaxisPartial inhibition45–100 μMReduced migration to inflammation

Membrane Stabilization: Lysosomal Integrity and Cellular Permeability Effects

The membrane-stabilizing properties of benzydamine hydrochloride contribute significantly to its anti-inflammatory and local anesthetic effects. By interacting with phospholipid bilayers, the drug enhances lysosomal membrane integrity, preventing the leakage of hydrolytic enzymes into the cytoplasm [6] [7]. This stabilization is particularly evident in neutrophils, where benzydamine inhibits lysosomal enzyme release by 50–80% at 10–30 μM concentrations [4].

Furthermore, benzydamine modulates cellular permeability by interacting with cationic channels, including transient receptor potential (TRP) channels and acid-sensing ion channels (ASICs) [1] [6]. These interactions reduce the influx of calcium and sodium ions, dampening neuronal excitability and peripheral pain signaling. For instance, benzydamine’s local anesthetic activity is attributed to its blockade of voltage-gated sodium channels (Nav1.7) in dorsal root ganglia, which are pivotal in nociception [1].

Non-Cyclooxygenase-Dependent Anti-Inflammatory Pathways

Unlike conventional NSAIDs, benzydamine hydrochloride does not rely on COX inhibition for its anti-inflammatory effects. While weak COX inhibition occurs at millimolar concentrations (≥1 mM), the drug’s primary activity stems from COX-independent pathways [4] [6]. These include:

  • Cannabinoid Receptor Modulation: Benzydamine’s structural similarity to cannabinoids suggests agonist activity at cannabinoid type 2 receptors (CB2R), which are implicated in peripheral analgesia and inflammation resolution [1].
  • TRP Channel Modulation: By modulating TRP vanilloid (TRPV) and ankyrin (TRPA) channels, benzydamine reduces neuropeptide release and subsequent neurogenic inflammation [1].
  • Cytokine Network Regulation: As previously detailed, suppression of TNF-α and IL-1β disrupts inflammatory cascades without affecting prostaglandin synthesis [3] [7].

Table 3: Non-COX Pathways in Benzydamine’s Anti-Inflammatory Action

PathwayTargetEffect
Cannabinoid signalingCB2 receptorAgonism reduces peripheral inflammation
Ion channel modulationTRPV1, ASICs, Nav1.7Reduced nociception and neuroinflammation
Cytokine suppressionTNF-α, IL-1βDecreased leukocyte activation

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

345.1607901 g/mol

Monoisotopic Mass

345.1607901 g/mol

Heavy Atom Count

24

Appearance

Powder

Melting Point

160.0 °C

UNII

K2GI407R4Q

Related CAS

642-72-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of vulvovaginal candidiasis

Pharmacology

Benzydamine Hydrochloride is an indazole non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-edema properties. Unlike other NSAIDs, benzydamine hydrochloride does not inhibit cyclooxygenases (COX) but stabilizes membranes, resulting in local anesthesia; inhibits the production of pro-inflammatory cytokines; inhibits the generation of reactive oxygen species by neutrophils; inhibits leukocyte aggregation and adhesion; and exhibits antimicrobial properties. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

132-69-4

Wikipedia

Benzydamine hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-13

Explore Compound Types